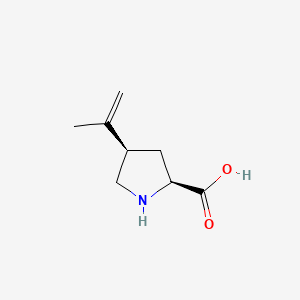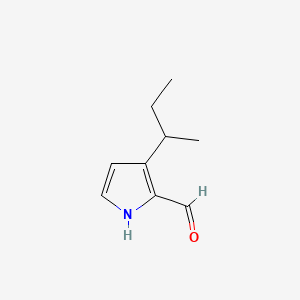![molecular formula C12H11BrN4O3 B568199 6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione CAS No. 121732-16-9](/img/structure/B568199.png)
6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione typically involves multiple steps, starting from commercially available anthranilic acid derivatives. The synthetic routes often include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and efficiency.
Phase-transfer catalysis: This method facilitates the transfer of reactants between different phases to improve reaction rates.
Chemical Reactions Analysis
6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in acidic or alkaline media to form different quinazoline derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromomethyl group can be substituted with various nucleophiles to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate . The major products formed from these reactions are various quinazoline derivatives with different functional groups .
Scientific Research Applications
6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is unique compared to other quinazoline derivatives due to its specific functional groups and biological activities. Similar compounds include:
6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one: Known for its antimicrobial properties.
6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one: Used in drug development for its potential therapeutic effects.
These compounds share a similar quinazoline core but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
121732-16-9 |
|---|---|
Molecular Formula |
C12H11BrN4O3 |
Molecular Weight |
339.149 |
IUPAC Name |
6-(bromomethyl)-4-hydroxy-2,3-dimethyl-5,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione |
InChI |
InChI=1S/C12H11BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h6,19H,3H2,1-2H3,(H,15,16,20) |
InChI Key |
BVRQODGFLQSUBG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C(=C3C(C2=O)C(=O)N=C(N3)CBr)O |
Synonyms |
8H-Imidazo[4,5-g]quinazolin-8-one, 6-(bromomethyl)-3,5-dihydro-4,9-dihydroxy-2,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)



![1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine](/img/structure/B568136.png)

